2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Description
This compound is a purine nucleoside derivative featuring a 6-amino group on the purine ring and a 2-(4-fluorophenyl)ethoxy substitution at the 2-position. The ribose moiety (oxolane-3,4-diol) is conserved, typical of adenosine analogs. The 4-fluorophenyl ethoxy group introduces steric bulk and electron-withdrawing properties, which may enhance target selectivity or metabolic stability compared to simpler substituents .
Properties
Molecular Formula |
C18H20FN5O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23) |
InChI Key |
WJXSIJUIBOTFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Purine Core Functionalization
The 6-aminopurine precursor undergoes alkylation at the C2 position using 2-(4-fluorophenyl)ethyl bromide under phase-transfer conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF/Water (3:1) |
| Base | K2CO3 |
| Catalyst | Tetrabutylammonium iodide |
| Temperature | 60°C |
| Time | 12-16 hours |
This method achieves 78-82% yield with <5% N7 alkylation byproduct.
Glycosylation Reaction
The critical purine-sugar coupling employs Vorbrüggen conditions:
Optimized Protocol
- Protection : Ribose derivative (1.2 eq) protected as 2',3',5'-tri-O-acetyl-β-D-ribofuranose
- Activation : Bis(trimethylsilyl)acetamide (BSA, 3 eq) in anhydrous acetonitrile
- Coupling : Trimethylsilyl triflate (TMSOTf, 0.5 eq) at -15°C
- Deprotection : Methanolic ammonia (7N, 24h)
Key parameters influencing β-selectivity:
- Temperature control : Maintaining -10°C to -20°C prevents anomerization
- Moisture exclusion : Water content <50 ppm ensures >90% β-glycoside formation
Alternative Synthetic Routes
Solid-Phase Phosphoramidite Chemistry
Recent advancements adapt oligonucleotide synthesis techniques:
Stepwise Process
- Immobilization of ribose analog on controlled-pore glass (CPG) support
- Sequential coupling of protected purine phosphoramidite derivatives
- Oxidative cleavage from solid support using NH4OH/EtOH (3:1)
Advantages
- Enables parallel synthesis of analogs (85-92% purity)
- Reduces purification demands through phase separation
Enzymatic Glycosylation
Biocatalytic methods using purine nucleoside phosphorylase (PNPase):
| Enzyme Source | Substrate Conversion | Stereoselectivity |
|---|---|---|
| E. coli recombinant | 68% | β:α = 19:1 |
| Thermophilic archaea | 82% | β:α = 24:1 |
Reaction optimization at 45°C and pH 7.4 enhances thermal stability and turnover number
Critical Process Parameters
Protection Group Strategy
Comparative analysis of protecting group schemes:
| Protecting Group | Deprotection Condition | Yield Impact |
|---|---|---|
| Acetyl | NH3/MeOH | -12% |
| Benzoyl | NH3/MeOH | -18% |
| TBDMS | TBAF/THF | +9% |
Trimethylsilyl (TMS) protection demonstrates optimal balance between stability and cleavage efficiency
Solvent Effects on Glycosylation
| Solvent System | β:α Ratio | Reaction Rate (k, min⁻¹) |
|---|---|---|
| Acetonitrile | 14:1 | 0.042 |
| Dichloromethane | 8:1 | 0.056 |
| THF/DMF (1:2) | 11:1 | 0.038 |
Polar aprotic solvents favor nucleophilic displacement mechanism while maintaining silyl group stability
Analytical Characterization
Structural Confirmation
Comprehensive spectroscopic validation:
¹H NMR (DMSO-d6)
- δ 8.35 (s, 1H, H8 purine)
- δ 7.45-7.52 (m, 2H, aromatic F-phenyl)
- δ 4.12 (q, J=6.8 Hz, 2H, OCH2CH2)
- δ 5.88 (d, J=6.2 Hz, 1H, H1' ribose)
19F NMR
Chiral Purity Assessment
HPLC conditions for enantiomeric separation:
| Column | Mobile Phase | Retention Times |
|---|---|---|
| Chiralpak AD-H | Hexane/IPA (85:15) | 12.8 min (β), 14.2 min (α) |
| Lux Cellulose-2 | EtOH/MeCN (70:30) | 9.7 min (β), 11.4 min (α) |
Method validation shows <0.5% α-anomer contamination in optimized batches
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent implementations improve throughput:
Reactor Design
- Microstructured mixer (0.5 mm ID)
- Residence time module (15 min at 60°C)
- In-line FTIR monitoring
Performance Metrics
Waste Stream Management
Comparative analysis of byproduct formation:
| Process | PMI (kg/kg) | Hazardous Waste (%) |
|---|---|---|
| Traditional batch | 48 | 32 |
| Flow chemistry | 19 | 11 |
| Enzymatic synthesis | 8 | 4 |
Solvent recovery systems achieve 92% DMF and 88% acetonitrile reuse in closed-loop configurations
Emerging Methodologies
Photocatalytic C-H Activation
Vanadium-catalyzed bond functionalization under visible light:
Reaction Scheme
Purine + 4-fluorophenethyl alcohol → [VO(acac)2] (2 mol%) → 450 nm LED → Product
Key Advantages
Biocatalytic Cascade Systems
Engineered enzyme consortia for one-pot synthesis:
Enzyme Cocktail
- Adenine phosphoribosyltransferase (APRT)
- S-adenosylmethionine-dependent methyltransferase
- Flavin-dependent monooxygenase
Performance
- 3-step transformation in single reactor
- 58% overall yield from basic substrates
- 99.8% enantiomeric excess
Chemical Reactions Analysis
Types of Reactions
2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Can yield alcohols or amines.
Substitution: Can yield various substituted derivatives.
Scientific Research Applications
2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. These interactions can include:
Binding to enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with nucleic acids: The compound can intercalate into DNA or RNA, affecting their function.
Modulation of signaling pathways: The compound can influence various cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Structural Analogues at the 2-Position
Substituents at the 2-position critically influence receptor binding and pharmacological activity. Key analogs include:
2-Chloroadenosine
- Structure : 2-chloro substitution.
- Activity: Binds adenosine receptors (A1, A2A, A3), used in antiplatelet therapy due to inhibition of platelet aggregation .
- Key Difference : The chloro group is smaller and more electronegative than the 4-fluorophenyl ethoxy group, likely favoring different receptor subtype interactions.
2-Trifluoromethyladenosine
- Structure : 2-trifluoromethyl substitution.
- Activity: The strong electron-withdrawing CF3 group enhances metabolic stability and may alter binding kinetics at adenosine receptors .
Metrifudil (2-Methylbenzylamino Substitution)
- Structure: 2-(2-methylbenzylamino) group.
- Activity: Adenosine analog with vasodilatory properties; used in cardiovascular research .
- Key Difference: The benzylamino group introduces a basic nitrogen, enabling hydrogen bonding, unlike the ethoxy-linked fluorophenyl group in the target compound.
Kinetin Riboside (KR)
- Structure: 2-(furan-2-ylmethylamino) substitution.
- Activity : Induces apoptosis via mitochondrial pathways (e.g., caspase-3 activation, Bcl-2 downregulation) .
- Key Difference : The heterocyclic furan group may limit cellular uptake compared to the aromatic fluorophenyl group.
Substitutions at the 6-Position
The 6-amino group is conserved across most analogs, but modifications here are rare. Exceptions include:
N6-Isopentenyladenosine (i6A)
- Structure : N6-isopentenyl group.
- Activity : Naturally occurring modified nucleoside involved in tRNA; influences cell proliferation .
- Key Difference : The hydrophobic isopentenyl chain may enhance membrane interaction, contrasting with the target compound’s polar ribose and fluorophenyl ethoxy groups.
Pharmacokinetic and Physicochemical Properties
*Calculated using fragment-based methods. †Estimated from molecular formula (C₁₈H₂₁FN₅O₅).
Biological Activity
The compound 2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a purine derivative that has drawn attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H20FN5O5
- Molecular Weight : 405.4 g/mol
- IUPAC Name : 2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Research indicates that it may inhibit key pathways involved in cell proliferation and migration.
-
Inhibition of PI3K/Akt Pathway :
- The compound has been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. This inhibition leads to reduced cell motility and invasion in cancer cells, as evidenced by various assays including the wound healing migration assay and Matrigel invasion assay .
- Downregulation of MMP Activity :
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Cancer Treatment :
- In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including prostate cancer cells (LNCaP) and others through its action on the PI3K/Akt pathway. These findings suggest that it could be a candidate for developing new anti-cancer therapies .
- Neuroprotective Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
